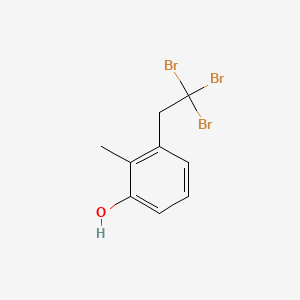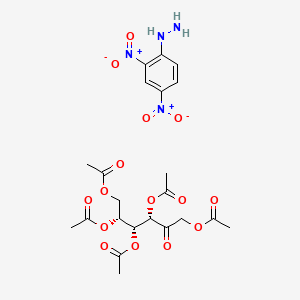
N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is an organic compound belonging to the class of formamidines Formamidines are characterized by the presence of a formamidine functional group, which consists of an amino nitrogen atom conjugated with the π-electrons of a C=N double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine typically involves the condensation of a suitable amine with a formamide derivative. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted formamidine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Formamidine: The simplest amidine, with the structure HC(=NH)NH2.
Benzamidine: An amidine derivative with a benzene ring, used as a protease inhibitor.
Pentamidine: A diamidine compound used as an antimicrobial agent.
Uniqueness
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
101398-73-6 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-phenylcyclopropyl)methanimidamide |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-13-12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
Clave InChI |
IUCJBKQMJIEQGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)




![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
